molecular formula C4H3BrN2 B1269915 2-Bromopyrazine CAS No. 56423-63-3

2-Bromopyrazine

Cat. No.: B1269915
CAS No.: 56423-63-3
M. Wt: 158.98 g/mol
InChI Key: WGFCNCNTGOFBBF-UHFFFAOYSA-N
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Description

2-Bromopyrazine is a heterocyclic aromatic organic compound with the molecular formula C4H3BrN2. It is a derivative of pyrazine, where one of the hydrogen atoms is replaced by a bromine atom. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

Safety and Hazards

2-Bromopyrazine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It’s known that bromopyrazines are often used as intermediates in organic synthesis , suggesting they may interact with a variety of molecular targets depending on the specific reactions they are involved in.

Mode of Action

The specific mode of action of 2-Bromopyrazine is not well-documented. As an organic compound, it likely interacts with its targets through covalent bonding, given the presence of a reactive bromine atom. This bromine atom can participate in various chemical reactions, leading to changes in the target molecules .

Biochemical Pathways

Bromopyrazines are known to be used in the synthesis of various organic compounds , suggesting they may be involved in a wide range of biochemical pathways depending on the specific context of their use.

Result of Action

Given its use as an intermediate in organic synthesis , it is likely that its effects would largely depend on the specific reactions it is involved in and the resulting products of these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyrazine can be synthesized through several methods. One common method involves the bromination of pyrazine. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the use of high-purity pyrazine and bromine, with careful control of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium catalysts.

    Oxidation: Peracids and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

Major Products Formed:

    Substitution: Various substituted pyrazines depending on the nucleophile used.

    Oxidation: Pyrazine N-oxide.

    Reduction: Pyrazine.

Comparison with Similar Compounds

Uniqueness of 2-Bromopyrazine: this compound is unique due to its specific reactivity and the ability to form various derivatives. Its bromine atom provides a versatile handle for further functionalization, making it valuable in organic synthesis and research .

Properties

IUPAC Name

2-bromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFCNCNTGOFBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349062
Record name 2-bromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56423-63-3
Record name 2-bromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-bromopyrazine, and how have researchers determined this information?

A1: this compound (molecular formula C4H2BrN2, molecular weight 158.99 g/mol) is a pyrazine derivative where a bromine atom substitutes one hydrogen on the pyrazine ring. While its spectroscopic data requires further investigation, its structural characterization heavily relies on X-ray crystallography. [, ] For instance, in a study published in Acta Crystallographica Section E, researchers elucidated the crystal structure of a bimetallic metal-organic framework incorporating this compound. [] They determined that the iron(II) cation sits on an inversion center with an octahedral FeN6 coordination environment, while the copper(I) center displays a fourfold CuC3N coordination with near-perfect trigonal-pyramidal geometry. [] This type of detailed structural analysis is crucial for understanding the molecule's interactions and potential applications.

Q2: What are the applications of this compound in materials science?

A2: this compound shows promise in constructing metal-organic frameworks (MOFs). [, ] These frameworks, formed through the coordination of metal ions with organic ligands, have garnered significant interest for their potential in gas storage, separation, catalysis, and sensing. [, ] this compound, acting as an organic ligand, can bridge metal centers to create unique MOF architectures with potentially tunable properties. [] For example, one study demonstrated its use in forming a one-dimensional copper(I)-iodine-pyrazine coordination polymer with pressure-induced phase transitions and interesting opto-electronic responses. [] This highlights the potential of this compound-based MOFs in developing advanced materials with stimuli-responsive behavior.

Q3: Are there any known synthetic routes for this compound?

A3: Yes, the synthesis of this compound has been previously explored. [] While the details require further consultation of the original research, the study mentions improving existing synthetic methods and investigating the metalation of this compound using lithium alkylamides. [] This suggests ongoing research towards optimizing the synthesis and exploring the reactivity of this compound for broader applications.

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